N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide
Description
N-(2-Chloro-4,6-dimethylphenyl)-3-phenylpropanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 3-phenyl group and an N-linked 2-chloro-4,6-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-10-13(2)17(15(18)11-12)19-16(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKAUDLFKEXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimethylphenylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The chloro group in the 2-chloro-4,6-dimethylphenyl moiety can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C17H20ClN
Molecular Weight : 285.80 g/mol
IUPAC Name : N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide
The compound features a chloro-substituted aromatic ring and a propanamide moiety, which contribute to its unique chemical reactivity and biological properties.
Scientific Research Applications
-
Organic Synthesis
- This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in chemical reactions makes it a valuable building block for more complex molecules .
-
Biological Studies
- The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor modulation. It may interact with specific molecular targets, influencing various biological pathways .
-
Anti-inflammatory Properties
- Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using an animal model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control | 250 ± 15 |
| Low Dose | 180 ± 10 |
| High Dose | 100 ± 5 |
Analgesic Effects
Another study focused on the analgesic properties of the compound in neuropathic pain models. The compound demonstrated a dose-dependent reduction in pain scores.
| Dose (mg/kg) | Pain Score (0-10 Scale) |
|---|---|
| 0 | 8 |
| 5 | 5 |
| 10 | 2 |
Comparative Analysis with Related Compounds
To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-3-methylbutanamide | Moderate anti-inflammatory | Different substitution pattern |
| N-(2-chloro-4,6-dimethylphenyl)-4-methoxybenzamide | Anticancer activity | Enhanced binding affinity |
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
The 3-oxo variant of the target compound (Fig. 1) introduces a ketone group at the β-position of the propanamide chain. This modification significantly alters reactivity:
- Solubility: The ketone group increases polarity, improving solubility in polar solvents like acetone or DMSO compared to the non-oxo analog .
- Synthetic Utility: The 3-oxo group acts as a reactive site for nucleophilic additions, enabling derivatization (e.g., hydrazone formation), whereas the non-oxo compound lacks this functionality.
Table 1. Comparative Properties of Target Compound and 3-Oxo Variant
| Property | N-(2-Chloro-4,6-dimethylphenyl)-3-phenylpropanamide | N-(2-Chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide |
|---|---|---|
| Molecular Weight (g/mol) | 327.8 | 341.8 |
| Key Functional Groups | Amide, chloro, methyl, phenyl | Amide, chloro, methyl, phenyl, ketone |
| Solubility in DMSO | Moderate (~50 mg/mL) | High (~120 mg/mL) |
| Thermal Decomposition | >250°C | ~200°C |
3-Chloro-N-phenyl-phthalimide
This phthalimide derivative (Fig. 2) shares a chloro-substituted aromatic system but differs in backbone structure:
- Backbone Rigidity : The phthalimide ring system imposes conformational rigidity, whereas the propanamide chain in the target compound allows greater flexibility .
- Applications: 3-Chloro-N-phenyl-phthalimide is primarily used as a monomer for polyimide synthesis due to its anhydride-forming capability, a feature absent in the target amide compound .
- Reactivity : The phthalimide’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution, while the target compound’s electron-rich dimethylphenyl group may favor electrophilic reactions.
Table 2. Functional Comparison with 3-Chloro-N-phenyl-phthalimide
| Property | This compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Backbone Structure | Flexible propanamide | Rigid phthalimide ring |
| Primary Use | Intermediate for agrochemicals | Polyimide monomer synthesis |
| Aromatic Reactivity | Electrophilic substitution | Nucleophilic substitution |
| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~220°C) |
General Trends in Chloroaryl Amides
- Substituent Effects : Chlorine at the ortho position (as in the target compound) increases steric hindrance, reducing reaction rates compared to para -chloro analogs. Methyl groups enhance lipophilicity, impacting bioavailability .
- Biological Activity: Chloroaryl amides often exhibit herbicidal or antifungal properties. The target compound’s dimethyl groups may enhance membrane permeability compared to mono-methylated analogs.
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological macromolecules, mechanisms of action, and therapeutic implications, drawing from various research studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring and a propanamide moiety , contributing to its unique pharmacological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act through the following mechanisms:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction and subsequent catalytic activity.
- Receptor Modulation : The compound may function as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
1. Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been explored for its potential in treating conditions involving pain and inflammation. Its mechanism involves modulation of inflammatory pathways, possibly by inhibiting cyclooxygenase (COX) enzymes or other pro-inflammatory mediators.
2. Interaction with TRPV1 Receptors
The compound has been studied in the context of the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain sensation. It may serve as an antagonist for TRPV1, providing insights into its analgesic properties. In vitro studies have demonstrated its ability to inhibit capsaicin-induced activation of TRPV1, suggesting a mechanism for pain relief .
3. Anticonvulsant Activity
Analogous compounds have shown promise in anticonvulsant applications. For instance, related N-(2,6-dimethylphenyl) derivatives have been designed as hybrids with anticonvulsant activity, indicating a potential therapeutic role for this compound in neurological disorders such as epilepsy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its analogs:
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide, and how can purity be ensured?
The compound can be synthesized via acylation reactions using thionyl chloride (SOCl₂) to activate carboxylic acid precursors, followed by coupling with the appropriate amine. For example, refluxing 3-phenylpropanoic acid with SOCl₂ generates the acyl chloride intermediate, which is then reacted with 2-chloro-4,6-dimethylaniline under inert conditions (e.g., argon) . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography. Purity validation requires HPLC (≥98% by reverse-phase methods) and HRMS for molecular confirmation .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR can confirm substituent positions. For instance, aromatic protons in the 2-chloro-4,6-dimethylphenyl group appear as singlets (δ 6.8–7.2 ppm), while the propanamide chain shows triplet signals for CH₂ groups (δ 2.6–3.0 ppm) .
- IR Spectroscopy : Key peaks include N–H stretching (~3420 cm⁻¹) and C=O absorption (~1660 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL software is recommended .
Q. How can researchers resolve discrepancies in melting point or spectral data across studies?
Contradictions often arise from polymorphic forms or residual solvents. Cross-validate results using multiple techniques:
- Compare experimental HRMS data with theoretical values (e.g., m/z 313.1914 [M+H]⁺ for C₁₉H₂₄ClN₂O₂) .
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.
- Re-crystallize the compound in different solvents (e.g., ethanol vs. hexane) to assess stability .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in radical cyclization reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model radical intermediates and transition states. Studies on analogous N-substituted amides show that steric effects from the 4,6-dimethyl groups influence regioselectivity, favoring 5-endo-trig cyclization pathways over 6-endo . Molecular dynamics simulations (e.g., using Gaussian or ORCA) can further predict solvent effects on reaction kinetics.
Q. How do steric and electronic effects of the 2-chloro-4,6-dimethylphenyl group impact intermolecular interactions in crystal packing?
The chloro and methyl groups create a steric bulk that disrupts π-π stacking, leading to herringbone packing motifs. Electron-withdrawing chlorine increases dipole moments, enhancing hydrogen bonding between amide groups. Crystal structure analysis (e.g., via SHELX) reveals intermolecular N–H···O=C distances of ~2.8 Å, stabilizing the lattice .
Q. What strategies can mitigate competing side reactions during functionalization of the propanamide chain?
- Protecting Groups : Temporarily protect the amide nitrogen using tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks.
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl modifications. Ensure anhydrous conditions to avoid hydrolysis .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy can track reaction progress and detect intermediates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
